N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains an ethoxyphenyl group and a pyridazinone group, which could contribute to its chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, an ethoxyphenyl group, and a sulfonamide group. These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridazinone ring might be susceptible to reactions with nucleophiles or electrophiles. The sulfonamide group could potentially undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could enhance the compound’s water solubility, while the ethoxyphenyl group could contribute to its lipophilicity .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to the query compound have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. For instance, a study synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated them for antimicrobial activity, showcasing the potential of such compounds in addressing microbial resistance (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Antitubercular Agents
Another study focused on the synthesis of N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide and its potential as an antitubercular agent against Mycobacterium tuberculosis. This highlights the therapeutic potential of sulfonamide derivatives in tuberculosis treatment (Nikil Purushotham, B. Poojary, 2018).
Anticancer Activity
Several studies have synthesized and tested sulfonamide derivatives for their anticancer activity. For example, a study on substituted indazole derivatives revealed significant antiproliferative and apoptotic activities against human tumor cell lines, suggesting their utility in cancer therapy (N. Abbassi et al., 2014).
Future Directions
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-5-30-20-8-6-19(7-9-20)21-10-11-22(27)26(25-21)13-12-24-31(28,29)23-17(3)14-16(2)15-18(23)4/h6-11,14-15,24H,5,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIFZGQZIWSENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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